Rociletinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: EGFR T790M Mutation Resistance in NSCLC

Executive Summary

The EGFR T790M mutation represents a pivotal resistance mechanism in non-small cell lung cancer (NSCLC) patients treated with first- and second-generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). This gatekeeper mutation occurs in approximately 50-60% of cases acquiring resistance to gefitinib, erlotinib, and afatinib, fundamentally altering treatment paradigms in EGFR-mutant lung cancer. The development of third-generation EGFR-TKIs, specifically osimertinib, has transformed clinical management by effectively targeting T790M-positive tumors, yet resistance to these agents inevitably emerges through diverse mechanisms including tertiary mutations (e.g., C797S), bypass pathway activation, and phenotypic transformation. This whitepaper provides a comprehensive technical overview of T790M-mediated resistance mechanisms, detection methodologies, therapeutic strategies, and emerging research directions for scientists and drug development professionals working in oncology research. Current investigations focus on combination therapies, fourth-generation inhibitors, and novel allosteric approaches to overcome resistance, representing the frontier of targeted therapy development in EGFR-mutant NSCLC.

Introduction and Historical Context

The discovery of sensitizing EGFR mutations in NSCLC and subsequent development of EGFR-targeted therapies represents a landmark advancement in precision oncology. First-generation EGFR-TKIs (gefitinib, erlotinib) demonstrated remarkable efficacy in patients whose tumors harbored activating EGFR mutations (exon 19 deletions and L858R), with response rates of 60-80% and progression-free survival of 9-13 months. However, acquired resistance inevitably developed, typically within 10-14 months of treatment initiation. In 2005, research groups identified the T790M mutation (a cytosine to thymine substitution at nucleotide 2369 resulting in threonine to methionine substitution at codon 790) as the predominant mechanism of acquired resistance, present in approximately 50-60% of resistant cases [1] [2].

This gatekeeper mutation resides within the kinase domain of EGFR and was initially hypothesized to cause steric hindrance that impedes TKI binding while maintaining ATP affinity and downstream signaling. The T790M mutation occurs most frequently as a secondary mutation acquired under selective TKI pressure, though rare cases of germline T790M have been reported in familial NSCLC. The clinical significance of T790M resistance prompted the development of third-generation EGFR-TKIs specifically designed to target T790M-containing mutants while sparing wild-type EGFR, culminating in the 2015 approval of osimertinib and establishing a new standard for T790M-positive NSCLC [1] [2].

Molecular Mechanisms of T790M-Mediated Resistance

Structural and Biochemical Basis

The T790M mutation confers resistance through multiple complementary mechanisms that have been elucidated through structural biology and biochemical studies:

Steric Hindrance: The substitution of threonine with the more bulky methionine residue at position 790 creates steric interference in the ATP-binding pocket, reducing the binding affinity of first- and second-generation TKIs. This "gatekeeper" effect physically blocks drug access while still permitting ATP binding and catalytic activity [1] [3].

Altered ATP Affinity: T790M restoration of ATP affinity to near wild-type levels significantly reduces TKI effectiveness. First-generation TKIs compete with ATP for binding to the kinase domain, and the increased ATP affinity resulting from T790M diminishes their competitive inhibition. Biochemical studies demonstrated that T790M increases the Michaelis constant (K~m~) for ATP approximately 5-fold compared with L858R mutant EGFR, substantially exceeding the inhibitory capacity of reversible TKIs [4] [2].

Allelic Amplification: In models of resistance to irreversible EGFR inhibitors, focal amplification of the EGFR T790M allele emerges as an additional resistance mechanism. This amplification preferentially involves the T790M-containing allele, leading to dramatically enhanced EGFR phosphorylation that requires higher drug concentrations for complete inhibition. Cells with T790M amplification remain EGFR-dependent, as demonstrated by sensitivity to EGFR knockdown, suggesting ongoing oncogene addiction [4].

Complementary Resistance Pathways

While T790M represents the most common resistance mechanism, tumors frequently employ complementary pathways to bypass EGFR inhibition:

MET Amplification: Occurring in approximately 5-20% of TKI-resistant cases, MET amplification activates ERBB3-PI3K signaling independently of EGFR, maintaining downstream survival signals despite effective EGFR inhibition. Approximately 40-50% of tumors with MET amplification concurrently harbor T790M mutations, indicating polyclonal resistance [1] [3].

HER2 Amplification: Observed in 10-20% of resistant cases, HER2 amplification provides an alternative receptor tyrosine kinase signaling pathway that reactivates PI3K-AKT and MAPK signaling cascades [3].

Phenotypic Transformation: Histological transformation to small cell lung cancer (SCLC) occurs in approximately 14% of resistant cases, while epithelial-mesenchymal transition (EMT) is observed in approximately 40%. These transformations fundamentally alter cellular identity and signaling dependencies, reducing reliance on EGFR pathway signaling [3].

Table 1: Major Resistance Mechanisms to Early-Generation EGFR-TKIs

| Resistance Mechanism | Frequency | Key Features | Detection Methods |

|---|---|---|---|

| T790M mutation | 50-60% | Gatekeeper mutation in exon 20; increases ATP affinity | PCR, NGS, targeted enrichment |

| MET amplification | 5-20% | Activates ERBB3/PI3K bypass signaling; often coexists with T790M | FISH, NGS |

| HER2 amplification | 10-20% | Alternative RTK signaling pathway | FISH, NGS |

| Small cell transformation | ~14% | Histological change with retained EGFR mutations | Histopathology, IHC |

| Epithelial-mesenchymal transition | ~40% | Reduced EGFR dependency; increased invasive capacity | IHC, gene expression |

Detection Methodologies and Experimental Protocols

Tissue-Based Detection Methods

Accurate identification of T790M status is critical for therapeutic decision-making. Various methodologies with differing sensitivities and specificities have been developed:

Direct DNA Sequencing: The historical gold standard, Sanger sequencing detects mutations present in ≥15-20% of alleles. While comprehensive for detecting known and novel mutations, its relatively low sensitivity limits detection in heterogeneous tumors or samples with low tumor cell content [1].

PCR-Based Techniques: Amplification refractory mutation system (ARMS) and Scorpion Amplification Refractory Mutation System (SARMS) technologies offer improved sensitivity (1-5% mutant allele frequency) through allele-specific amplification. These methods are commercially available and widely implemented in clinical laboratories [1].

Mutant-Enriched PCR: This technique uses restriction enzymes or blocking primers to selectively digest or inhibit wild-type sequences prior to amplification, enhancing sensitivity to 0.1-1% mutant allele frequency. It is particularly valuable for detecting T790M in samples with limited tumor content or early resistance emergence [1].

Next-Generation Sequencing (NGS): Comprehensive NGS panels simultaneously assess T790M status, other EGFR mutations, and parallel resistance mechanisms (MET amplification, etc.). The approach provides high sensitivity (1-5%) and broad genomic coverage, enabling complete resistance profiling from limited tissue material [5] [2].

Liquid Biopsy Approaches

Liquid biopsy using circulating tumor DNA (ctDNA) from plasma enables non-invasive, serial assessment of T790M status, addressing the challenges of tissue acquisition in progressing patients:

PointMan Technology: This selective DNA enrichment method uses mutation-specific primers to preferentially amplify T790M-containing sequences while inhibiting wild-type amplification. In clinical validation, it demonstrated 91.7% concordance with tissue testing, providing a robust approach for plasma-based T790M detection [6].

Droplet Digital PCR (ddPCR): This technique partitions samples into thousands of nanoliter-sized droplets, enabling absolute quantification of mutant alleles with exceptional sensitivity (0.1-0.01%). ddPCR is particularly valuable for monitoring T790M dynamics during treatment and early resistance emergence [6].

BEAMing Technology: Combining beads, emulsion, amplification, and magnetic separation, BEAMing achieves single-molecule sensitivity for T790M detection, facilitating ultra-sensitive monitoring of minimal residual disease and emerging resistance clones [6].

Table 2: Analytical Performance of T790M Detection Methodologies

| Methodology | Sensitivity | Advantages | Limitations |

|---|---|---|---|

| Direct sequencing | 15-20% | Detects all mutations; low cost | Limited sensitivity; poor for heterogeneous samples |

| ARMS/Scorpion | 1-5% | Clinical validation; rapid turnaround | Limited to known mutations |

| Mutant-enriched PCR | 0.1-1% | High sensitivity; cost-effective | Complex optimization; false positives possible |

| Next-generation sequencing | 1-5% | Comprehensive genomic profile; discovers novel mutations | Higher cost; bioinformatics complexity |

| Droplet digital PCR | 0.1-0.01% | Extreme sensitivity; absolute quantification | Targeted approach only |

| PointMan enrichment | ~1% | Selective amplification; works with fragmented DNA | Requires validation against standards |

Experimental Protocol: T790M Detection Using PointMan Technology

For researchers establishing T790M detection capabilities, the following protocol provides a framework for plasma-based mutation analysis:

Sample Collection and Processing:

- Collect whole blood (10-20 mL) in EDTA or specialized ctDNA collection tubes

- Process within 2-4 hours of collection with double centrifugation (800×g for 10 minutes, then 14,000×g for 10 minutes) to remove cellular contaminants

- Store plasma at -80°C until DNA extraction

cfDNA Extraction:

- Use the QIAamp Circulating Nucleic Acid Kit or equivalent

- Elute in 20-50 μL of TE buffer or nuclease-free water

- Quantify using fluorometry (Qubit dsDNA HS Assay)

PointMan Enrichment PCR:

- Prepare reaction mix: 5 μL DNA, 2 μL PointMan primer mix, 10 μL master mix, 3 μL RNase/DNase-free water

- Thermal cycling: 95°C for 2 min; 50 cycles of 95°C for 10s, 50°C for 20s, 70°C for 1s, 60°C for 30s; melting curve analysis 60°C to 95°C

- Confirm amplification by agarose gel electrophoresis (expected product: ~200 bp)

Mutation Detection:

- Purify PCR products using commercial cleanup kits

- Perform direct sequencing with BigDye Terminator v3.1

- Analyze chromatograms for T790M (c.2369C>T) mutation

For low-concentration samples, nested PCR amplification of PointMan products may be necessary using EGFR-specific primers (forward: 5'-TCCAGGAAGCCTACGTGATG-3', reverse: 5'-CCCTGATTACCTTTGCGATCTG-3') prior to sequencing [6].

Therapeutic Strategies Targeting T790M Resistance

Third-Generation EGFR-TKIs

Third-generation EGFR-TKIs were specifically engineered to covalently bind to C797 within the ATP-binding pocket while accommodating the steric challenges posed by T790M:

Osimertinib (AZD9291): This irreversible T790M-selective inhibitor demonstrated remarkable efficacy in T790M-positive NSCLC, with response rates of 61-71% and median progression-free survival of 9.6-10.1 months in the AURA trials. Osimertinib received FDA approval in 2015 for T790M-positive NSCLC following prior TKI therapy, and subsequently in 2018 as first-line therapy for EGFR-mutant NSCLC based on the FLAURA trial showing superior PFS compared to first-generation TKIs (18.9 vs. 10.2 months) [5] [2].

Other Third-Generation Agents: Additional compounds including rociletinib (CO-1686), HM61713 (BI 1482694), ASP8273, EGF816, and PF-06747775 have demonstrated clinical activity against T790M-positive tumors, though development of some has been discontinued due to toxicity profiles or inferior efficacy compared to osimertinib [5].

Mechanisms of Resistance to Third-Generation TKIs

Despite initial efficacy, resistance to third-generation TKInvariably develops through diverse mechanisms:

Tertiary EGFR Mutations: The C797S mutation (cysteine to serine substitution at position 797) prevents covalent binding of osimertinib and other third-generation TKIs, representing the most common resistance mechanism (15-40% of cases). The structural relationship between T790M and C797S mutations critically determines therapeutic implications: when T790M and C797S occur in cis (same allele), complete resistance to all available EGFR-TKIs results; when in trans (different alleles), combination first- and third-generation TKIs may remain effective [5] [2].

Bypass Pathway Activation: Resistance frequently occurs through activation of alternative signaling pathways, including MET amplification (15-20%), HER2 amplification (10-20%), and mutations in RAS-MAPK pathway components. These maintain downstream survival signaling despite effective EGFR inhibition [5] [2].

Histological Transformation: Approximately 4-15% of osimertinib-resistant cases undergo small cell lung cancer transformation or epithelial-mesenchymal transition, fundamentally altering therapeutic vulnerabilities and requiring different treatment approaches [2].

Evolution of EGFR TKI resistance showing sequential mutation development under therapeutic pressure

Emerging Therapeutic Approaches

Novel strategies are under investigation to address resistance to third-generation TKIs:

Allosteric Inhibitors: EAI045 represents a first-in-class allosteric inhibitor that binds outside the ATP-pocket, maintaining activity against T790M/C797S triple mutants. As monotherapy, EAI045 shows limited efficacy due to incomplete inhibition of EGFR dimerization, but combination with cetuximab (which disrupts dimerization) demonstrates potent activity in triple-mutant models [5].

Antibody-Drug Conjugates: Compounds like patritumab deruxtecan (HER3-DXd) target HER3, which is commonly expressed in EGFR-mutant NSCLC despite HER2/HER3 amplification, delivering cytotoxic payloads specifically to tumor cells while bypassing kinase domain resistance mutations.

Combination Therapies: Rational combination strategies targeting parallel resistance pathways include osimertinib plus MET inhibitors (for MET amplification), osimertinib plus SHP2 inhibitors (for RAS pathway activation), and osimertinib plus chemotherapy to address heterogeneous resistance mechanisms [3] [2].

Research Frontiers and Future Directions

Understanding Heterogeneous Resistance Patterns

Recent research has revealed profound tumor heterogeneity in T790M-mediated resistance, with significant implications for therapeutic strategies:

Spatial Heterogeneity: Multi-region sequencing demonstrates that T790M positivity varies between different tumor sites within the same patient, with mixed responses common following osimertinib therapy. This heterogeneity necessitates comprehensive sampling or liquid biopsy approaches to fully characterize the resistance landscape [1] [2].

Temporal Evolution: Sequential liquid biopsy analyses reveal dynamic clonal evolution during TKI treatment, with T790M clones expanding under selective pressure from first-generation TKIs, then declining while C797S or alternative resistance clones emerge during osimertinib therapy. Understanding these evolutionary patterns is critical for designing sequential or combination treatment strategies [5] [2].

Microenvironmental Influences: Tumor-stroma interactions, particularly hepatocyte growth factor (HGF) secretion from stromal cells, activate MET signaling and confer resistance to EGFR-TKIs even in T790M-negative cells, representing a non-genetic resistance mechanism that may require microenvironment-targeting approaches [3] [7].

Novel Therapeutic Targets

Advanced genomic and functional analyses continue to identify new vulnerabilities in T790M-mediated resistance:

ITGAM Pathway: Bioinformatic analyses of EGFR-TKI resistant PDX models identified integrin subunit alpha M (ITGAM) as a potential resistance mediator and therapeutic target. Elevated ITGAM expression correlates with poor disease-free survival in NSCLC patients, and computational drug repositioning approaches have identified multiple existing agents with predicted activity against ITGAM-high tumors [7].

Apoptosis Regulation: Alterations in BCL-2 family proteins and upregulation of anti-apoptotic signals represent common adaptive responses to EGFR inhibition. Combination therapies pairing EGFR-TKIs with BH3-mimetics (venetoclax, navitoclax) are under investigation to enhance therapeutic efficacy and prevent resistance development [3].

Immune Checkpoint Modulation: While EGFR-mutant NSCLC has historically demonstrated limited response to immune checkpoint inhibitors, recent evidence suggests that specific subgroups (particularly L858R-mutant and T790M-negative tumors) may derive greater benefit from PD-1/PD-L1 inhibition following TKI resistance, potentially reflecting differential PD-L1 upregulation and tumor microenvironment composition [8].

Advanced Preclinical Models

The limitations of traditional cell line models in recapitulating T790M resistance heterogeneity have driven development of more physiologically relevant systems:

Patient-Derived Xenografts (PDX): PDX models maintain the genetic heterogeneity and drug response patterns of original patient tumors more faithfully than long-term cultured cell lines. Transcriptomic analyses of TKI-resistant PDX models have identified novel resistance-associated genes and pathways not apparent in conventional models [7].

3D Organoid Cultures: Patient-derived organoids preserve tumor architecture and stromal interactions, enabling high-throughput drug screening in a more physiologically relevant context. Organoid models of T790M-positive NSCLC are being utilized to identify effective combination therapies and biomarkers of response [7].

Genetically Engineered Mouse Models (GEMMs): Sophisticated GEMMs incorporating inducible EGFR mutations and reporters allow longitudinal monitoring of tumor evolution and resistance development in an immune-competent setting, providing insights into microenvironmental contributions to TKI resistance [4] [2].

Therapeutic sequencing in EGFR-mutant NSCLC and resistance mechanism distribution

Conclusion

The EGFR T790M mutation represents both a formidable challenge in targeted cancer therapy and a remarkable success story for structure-based drug design. From its identification as the primary resistance mechanism to first-generation EGFR-TKIs to the development of effective third-generation inhibitors, the scientific journey surrounding T790M has transformed clinical management of EGFR-mutant NSCLC. However, the ongoing emergence of resistance to osimertinib, particularly through C797S mutations and bypass pathway activation, underscores the remarkable adaptability of cancer cells and the need for continued therapeutic innovation.

Future progress will require deeper understanding of tumor heterogeneity and clonal evolution during targeted therapy, development of innovative therapeutic strategies targeting allosteric sites and non-kinase vulnerabilities, and implementation of sophisticated diagnostic approaches that comprehensively characterize the dynamic resistance landscape. The integration of liquid biopsy technologies, functional precision medicine approaches, and rational combination therapies holds promise for overcoming the challenge of T790M-mediated resistance and extending survival for patients with EGFR-mutant NSCLC. As research continues to unravel the complexity of signaling adaptation and resistance plasticity, the lessons learned from targeting T790M will undoubtedly inform approaches to resistance across multiple oncogene-addicted cancers.

References

- 1. and acquired T of 790 TKI: a literature review of... M resistance EGFR [pmc.ncbi.nlm.nih.gov]

- 2. Resistance mechanisms to osimertinib in EGFR-mutated ... [nature.com]

- 3. The resistance mechanisms and treatment strategies ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amplification of EGFR T790M causes resistance to an ... [pmc.ncbi.nlm.nih.gov]

- 5. C797S EGFR mediates mutation to third-generation... resistance [jhoonline.biomedcentral.com]

- 6. Selective gene amplification to detect the T790M mutation ... [pmc.ncbi.nlm.nih.gov]

- 7. Identification of biomarkers, pathways, and therapeutic ... [life-science-alliance.org]

- 8. The efficacy and safety of PD-1 inhibitors for EGFR-mutant ... [pmc.ncbi.nlm.nih.gov]

Rociletinib preclinical studies NSCLC cell lines

Molecular Mechanism of Action

Rociletinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). Its structure is based on a 2,4-diaminopyrimidine core and is designed to selectively target EGFR mutants with the T790M resistance mutation while sparing the wild-type (WT) receptor [1] [2].

The diagram below illustrates how its molecular structure correlates with its function.

The key to its mutant selectivity lies in the 5-CF3 substituent. In the EGFRT790M mutant, the gatekeeper residue is the bulkier methionine, which allows for strong hydrophobic interactions with this group. In the wild-type EGFR, the gatekeeper is a smaller threonine, resulting in weaker binding [1] [2].

Preclinical Efficacy and Protocols

The following table outlines the key experimental models and methodologies used to establish this compound's preclinical profile.

| Assay Type | Cell Line / Model | Key Findings | Experimental Protocol Summary |

|---|---|---|---|

| In Vitro Kinase Assay | Purified EGFR kinases [1] [2] | Potent inhibition of mutant EGFR; 22-fold selectivity for L858R/T790M over WT [1] [2]. | Measured IC₅₀ by assessing inhibition of kinase activity in a biochemical setting. |

| Cellular Growth/Proliferation (GI₅₀/IC₅₀) | A-431 (EGFRWT) [3] | GI₅₀/IC₅₀ in the range of 547 nM to 1.794 µM, showing lower potency against WT [3]. | Cells treated with compound for 48-72 hours; viability measured via MTT, CellTiterGlo, or SRB assay. |

| Cellular Growth/Proliferation (GI₅₀/IC₅₀) | A-549 (KRAS mutant) [3] | IC₅₀ in the range of 3.24 µM to 6.5 µM, indicating lower activity in KRAS-driven models [3]. | Cells treated with compound for 48-72 hours; viability measured via MTT or similar assay. |

| In Vivo Efficacy | Transgenic mouse models with EGFRL858R and EGFRL858R/T790M tumors [1] [2] | Induced tumor regression in EGFRL858R/T790M models; superior activity vs. erlotinib and afatinib [1] [2]. | Mice dosed orally with this compound; tumor volume monitored over time. |

Comparison with Other 3rd Generation EGFR TKIs

During its development, this compound was compared with other emerging third-generation inhibitors. The table below places its preclinical profile in context with other agents at the time.

| Compound | Reported Cellular IC₅₀ for EGFRT790M | Selectivity & Key Preclinical Findings | Unique Preclinical Toxicity Insights |

|---|---|---|---|

| This compound (CO-1686) | 100 - 140 nM [1] | 22-fold selectivity for mutant over WT EGFR [1] [2]. | Metabolites M502 and M460 linked to hyperglycemia and QTc prolongation in pre-clinical models [2]. |

| Osimertinib (AZD9291) | 11 - 40 nM [1] [4] | Spares WT EGFR; activity against brain metastases [4]. | No significant activity against insulin/IGF-1 receptors, suggesting lower hyperglycemia risk [4]. |

| Olmutinib (HM61713) | 10 - 26 nM [1] | High potency against T790M mutants. | Preclinical data indicated potential for skin toxicity and transaminitis [1]. |

| EGF816 | 9 - 25 nM [1] | Irreversible and mutant-selective. | Preclinical models highlighted rash and stomatitis as potential side effects [1]. |

Important Note on Clinical Development

The promising preclinical data for this compound initially suggested significant clinical potential. However, its clinical development was halted after subsequent trials revealed lower-than-expected efficacy and significant adverse events, including hyperglycemia and QTc prolongation [2]. In contrast, Osimertinib (AZD9291), which demonstrated a strong clinical profile, successfully gained global regulatory approval and has become a standard of care in this setting [4].

References

- 1. Profile of this compound and its potential in the treatment of non ... [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its potential in the treatment of non - small [dovepress.com]

- 3. This compound (CO-1686) | EGFR Inhibitor [medchemexpress.com]

- 4. Update on recent preclinical and clinical studies of... [jbiomedsci.biomedcentral.com]

Rociletinib pharmacokinetics metabolites M502 M460

Rociletinib Metabolites: M502 and M460

The key active metabolites of this compound are M502 and M460 [1]. The metabolic transformation involves the dealkylation of the parent compound, this compound (CO-1686), to form M502, which is subsequently metabolized into M460 [1]. The following diagram illustrates this relationship and the primary clinical consequence of the M502 metabolite.

The metabolite M502 is notably responsible for the mechanism-based adverse event of hyperglycemia, as it inhibits the insulin-like growth factor 1 receptor (IGF-1R) pathway [1]. This effect was reported to occur within the first three weeks of treatment [1].

Quantitative Data on Metabolites and Pharmacokinetics

The table below summarizes the available quantitative data on the activity of this compound and its key metabolites.

| Compound / Parameter | Value / IC50 | Context / Cell Line | Source |

|---|---|---|---|

| This compound (Parent) | 62 nM | Cellular pEGFR IC50 in NCI-1975 (L858R/T790M) | [1] |

| 187 nM | Cellular pEGFR IC50 in HCC827 (exon 19 deletion) | [1] | |

| 211 nM | Cellular pEGFR IC50 in PC9 (exon 19 deletion) | [1] | |

| M460 Metabolite | ~2- to 5-fold less potent | Preclinical inhibitory activity vs. This compound | [1] |

| M502 Metabolite | Causative agent for hyperglycemia | Inhibits IGF-1R pathway | [1] |

The following table consolidates key clinical pharmacokinetic and safety observations from early-stage trials.

| Clinical Aspect | Observation / Outcome | Study / Context |

|---|---|---|

| Formulation Bioavailability | Hydrobromic acid salt form developed to improve pharmacokinetic profile over free-base form. | TIGER-X Trial [1] |

| Dosing | Most consistently effective dose was 900 mg twice daily (free-base). Recommended Phase II dose was 500 mg or 625 mg twice daily (HBr salt). | TIGER-X Trial [2] [3] |

| Hyperglycemia Management | Managed with dose reduction or oral hypoglycemic agents; did not typically require treatment discontinuation. | TIGER-X Trial [1] |

References

Rociletinib investigational drug status

Preclinical Profile & Mechanism

Rociletinib is a 5-CF3 2,4-diaminopyrimidine-based molecule that covalently and irreversibly binds to cysteine 797 (C797) in the ATP-binding pocket of the EGFR kinase [1] [2]. Its structure allows it to be more selective for mutant forms of EGFR (including L858R/T790M) over the wild-type receptor [1].

The diagram below illustrates the mechanism of action of this compound and the key resistance mechanism observed in preclinical models:

In in vitro cellular growth assays, this compound showed potent inhibition of mutant EGFR cell lines while largely sparing wild-type EGFR [2] [3]:

| Cell Line / EGFR Profile | Cellular pIC₅₀ (nM) | Growth Inhibition GI₅₀ (nM) |

|---|---|---|

| NCI-H1975 (L858R/T790M) | 62 | 32 |

| HCC827 (Exon 19 del) | 187 | 7 |

| PC9 (Exon 19 del) | 211 | 26 |

| A431 (Wild-type) | >4331 | 547 |

Preclinical studies also indicated that continuous exposure to this compound could lead to acquired resistance characterized by a spindle-like cell morphology and gene expression enrichment for epithelial-mesenchymal transition (EMT), without evidence of secondary mutations like MET amplification [2].

Clinical Trial Data and Outcomes

The primary clinical data for this compound came from the TIGER-X (NCT01526928) Phase I/II trial, which enrolled patients with EGFR-mutant NSCLC who had progressed after prior EGFR TKI therapy [1] [2].

Efficacy Results

Initial, early-phase data were promising, but updated analyses with confirmed responses showed lower efficacy [2]. The following table compares the initial and updated results from the TIGER-X trial:

| Patient Group | Initial Reported ORR | Updated Confirmed ORR | Updated Median PFS |

|---|---|---|---|

| T790M Positive | 59% (DCR 93%) [1] | 45% [2] | 6.1 months [2] |

| T790M Negative | 29% (DCR 59%) [1] | 17% [2] | 1.8 months [2] |

In November 2015, the sponsor Clovis Oncology reported a pooled analysis from TIGER-X and TIGER-2 trials showing even lower objective response rates: 32% for the 625 mg dose and 23% for the 500 mg dose in T790M-positive patients [4]. This decline in efficacy upon data maturity was a key factor in the drug's discontinuation.

Safety Profile

This compound had a distinct toxicity profile different from earlier EGFR TKIs [1] [4]:

| Adverse Event | Frequency (All Grades) | Grade 3/4 Severity | Notes |

|---|---|---|---|

| Hyperglycemia | 35% - 57% [5] [4] | 17% - 34% [5] [2] | Caused by an active metabolite (M502) inhibiting IGF1-R/IR [5]. Managed with monitoring and metformin [5] [4]. |

| QTc Prolongation | Up to 26% [4] | 3% - 8% [5] [4] | Led to dose reductions; rare cases of serious arrhythmias reported [2]. |

| Diarrhea / Nausea | Common (e.g., diarrhea 22%-33%) [1] [4] | Minimal (e.g., no Grade 3 diarrhea) [2] | Generally mild. |

| Rash | Very rare (e.g., one Grade 1 case) [2] | Not applicable | Demonstrated wild-type EGFR sparing [2]. |

Why Was Development Stopped?

The decision to terminate development was based on a risk-benefit assessment by the sponsor and interactions with regulators:

- Lower Confirmed Efficacy: The updated ORR of 28-34% and median PFS of 6.1 months were deemed insufficient for a competitive landscape, especially when compared to osimertinib, which demonstrated an ORR of 61% and PFS of 9.6 months in its pivotal trial [1] [2].

- Significant Safety Concerns: The high incidence of Grade 3/4 hyperglycemia and QTc prolongation presented substantial management challenges and potential cardiovascular risks [2] [4].

- Regulatory Context: The U.S. FDA had granted this compound Breakthrough Therapy Designation in 2014 [5] [4]. However, based on the final data package, the benefit-risk profile was not favorable for approval. The sponsor withdrew the New Drug Application in 2016 [4].

References

- 1. Profile of this compound and its potential in the treatment of non ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound (CO-1686) | EGFR inhibitor | Mechanism [selleckchem.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. FDA Approval Sought for New Treatment of NSCLC Subset [curetoday.com]

EGFR mutant-selective inhibitor sparing wild-type

Mechanisms of Action and Experimental Insights

Structural Basis for Mutant Selectivity

The high selectivity of third-generation inhibitors stems from optimized binding interactions with mutant EGFR. Osimertinib achieves selectivity through a stronger hydrophobic interaction with Met790 (in T790M mutant) compared to the smaller threonine in wild-type EGFR. This provides a 17-fold tighter binding affinity for L858R/T790M mutant. Furthermore, the drug's acrylamide warhead is better positioned, leading to a 3-fold faster covalent bond formation with the mutant compared to the wild-type [1]. Early quinazoline-based inhibitors were identified by screening against wild-type EGFR, whereas the pyrimidine-based inhibitors like WZ4002 were discovered through functional screens against EGFR T790M itself, leading to their inherent mutant selectivity [2].

Key Experimental Protocols

To characterize mutant-selective inhibitors, several key biochemical and cellular assays are employed:

- Enzyme Kinetic Studies: These quantify the efficiency of covalent inhibition by determining the inactivation rate (kᵢₙₐcₜ) and the reversible binding affinity (Kᵢ). The second-order rate constant (kᵢₙₐcₜ/Kᵢ) reveals the overall efficiency, showing, for example, that osimertinib inactivates L858R/T790M mutant with 50-fold higher efficiency than wild-type EGFR [1].

- Washing-Out Experiments: This cell-based assay tests the irreversibility of inhibition. Cells are treated with the inhibitor for a short period (e.g., 1-4 hours), after which the drug is removed ("washed out"). A true irreversible inhibitor will maintain suppression of EGFR autophosphorylation, while a reversible inhibitor or a less efficient covalent binder (like Ibrutinib) will see the signal return shortly after washout [3].

- Structure-Based Virtual Screening (SBVS): This computational method is used to discover new allosteric inhibitors. It involves docking millions of compounds from commercial libraries into a defined allosteric pocket on EGFR (e.g., from a co-crystal structure like PDB ID: 5D41). The process uses a multi-step workflow with high-throughput (HTVS), standard precision (SP), and extra precision (XP) molecular docking to filter and rank potential hits, followed by visual inspection and experimental validation [4].

The diagram below illustrates the key signaling pathway and therapeutic inhibition strategy.

EGFR Signaling and Inhibition Pathway.

Resistance Mechanisms and Emerging Strategies

Despite the efficacy of mutant-selective EGFR TKIs, resistance inevitably develops through diverse mechanisms [5].

| Resistance Category | Specific Mechanism | Emerging Therapeutic Strategies |

|---|---|---|

| On-Target EGFR Mutations [5] [4] | C797S mutation prevents covalent binding; L792 and G796 mutations. | Fourth-generation EGFR TKIs; Combination therapies. |

| Bypass Signaling [5] | Activation of alternative pathways (e.g., MET, HER2 amplification). | Biomarker-guided combinations (e.g., EGFR + MET inhibitors). |

| Histologic Transformation [5] | Transformation to small-cell lung cancer (SCLC) or squamous cell carcinoma. | Platinum-etoposide chemotherapy (for SCLC); Re-biopsy for diagnosis. |

The field is shifting towards molecular monitoring of resistance, using circulating tumor DNA (ctDNA) analysis to detect resistance mechanisms earlier than radiographic imaging [5]. Future directions focus on using artificial intelligence and multi-omics to predict resistance and guide adaptive therapy.

References

- 1. Insight into the Therapeutic Selectivity of the Irreversible ... [pubmed.ncbi.nlm.nih.gov]

- 2. Novel mutant - selective kinase EGFR against inhibitors T790M EGFR [pubmed.ncbi.nlm.nih.gov]

- 3. Ibrutinib targets mutant-EGFR kinase with a distinct binding ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification of New EGFR Inhibitors by Structure-Based ... [pmc.ncbi.nlm.nih.gov]

- 5. Navigating the landscape of EGFR TKI resistance in ... [nature.com]

Rociletinib synthesis process optimization

Design Strategy & Structural Optimization

The optimization of Rociletinib analogs is grounded in a structure-based design targeting the epidermal growth factor receptor (EGFR), specifically to overcome resistance mutations like T790M/L858R while improving selectivity over wild-type (WT) EGFR and other kinases such as JAK3 [1] [2]. The core 2,4-diaminopyrimidine scaffold of this compound was retained due to its proven efficacy, with strategic modifications made at key positions [2].

The table below summarizes the core structural components and their optimization targets:

| Structural Component | Role in Binding/Function | Optimization Strategy | Key Outcomes |

|---|---|---|---|

| Electrophilic "Warhead" (e.g., Acrylamide) | Forms a covalent bond with Cys797 in the ATP-binding pocket for irreversible inhibition [1] [3]. | Explored variations including acrylamide, 2-chloroacetamide, and (2E)-3-phenylprop-2-enamide to modulate reactivity and binding [1] [2]. | Influenced the rate of covalent bond formation and overall inhibitory activity. |

| 2-Position of Pyrimidine | The substituent here points toward the gatekeeper residue and is critical for hydrophobic interaction [3]. | Replaced the morpholino group with smaller, more polar aromatic amines (e.g., N1-methyl-4-aminopyrazole) to improve physical properties [1] [2]. | Enhanced mutant activity and JAK3 selectivity; improved solubility and logD profile. |

| 5-Position of Pyrimidine (CF3 group) | Interacts with the hydrophobic back pocket adjacent to the gatekeeper residue [3]. | Investigated replacement with a chlorine (Cl) atom to reduce overall lipophilicity [2]. | Aided in achieving a better balance of physical properties. |

The following diagram illustrates the rational design workflow for creating these new analogs:

Synthetic Protocol for Key Intermediate & Final Compounds

This protocol outlines the synthesis of a key aniline intermediate and its subsequent coupling to form the final 2,4-diaminopyrimidine analogs, adapting the reported procedure for this compound [4] [2].

Key Intermediate: 5-Iodo-m-phenylenediamine [4]

- Objective: To synthesize the aniline precursor containing the iodine handle for further functionalization.

- Starting Material: 1,3-Dinitroaniline.

- Procedure:

- Iodination: Dissolve 1,3-dinitroaniline (10.0 g, 54.6 mmol) in a mixture of acetic acid (150 mL) and water (50 mL). Slowly add iodine (8.3 g, 32.7 mmol) and potassium iodate (2.3 g, 10.9 mmol). Heat the reaction mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.

- Work-up: Cool the mixture to room temperature and pour into a 10% aqueous sodium thiosulfate solution (500 mL) to quench excess iodine. Extract the aqueous layer with ethyl acetate (3 × 200 mL). Combine the organic layers and wash sequentially with water and brine.

- Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (5-iodo-1,3-dinitroaniline) via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) to obtain a yellow solid.

- Reduction: Dissolve the purified dinitro intermediate (7.0 g, 21.2 mmol) in ethanol (150 mL). Add stannous chloride dihydrate (24.0 g, 106 mmol) and concentrated hydrochloric acid (30 mL). Heat the mixture to reflux and stir for 4 hours.

- Isolation: Cool the reaction to 0°C and carefully basify to pH 8-9 using a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 × 150 mL). Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain 5-iodo-m-phenylenediamine as a brown solid. Yield: ~75% over two steps. ¹H NMR (500 MHz, DMSO-d6) δ: 6.65 (t, J = 1.8 Hz, 1H), 6.52 (dd, J = 7.9, 1.8 Hz, 2H), 4.65 (s, 4H).

Final Compound: Representative Coupling to Form Analog [2]

- Objective: To couple the aniline intermediate with a functionalized pyrimidine chloride to form the final analog.

- Materials: 5-iodo-m-phenylenediamine (from above), 2,4-dichloro-5-(trifluoromethyl)pyrimidine, N1-methyl-4-aminopyrazole, triethylamine, anhydrous DMF.

- Procedure:

- Step 1 - Amination at 2-position: Charge a flame-dried round-bottom flask with 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv) and anhydrous DMF (10 mL/mmol). Add N1-methyl-4-aminopyrazole (1.1 equiv) followed by triethylamine (2.0 equiv). Stir the reaction at room temperature for 12 hours.

- Work-up: Pour the reaction mixture into ice-cold water (50 mL). Extract the resulting precipitate with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the 2-chloro intermediate, which can be used without further purification.

- Step 2 - Amination at 4-position: Dissolve the 2-chloro intermediate (1.0 equiv) and 5-iodo-m-phenylenediamine (1.2 equiv) in n-butanol (10 mL/mmol). Add p-toluenesulfonic acid (0.2 equiv). Heat the mixture to 100°C and stir for 8 hours.

- Work-up: Cool the reaction and concentrate under reduced pressure. Purify the crude material via silica gel column chromatography (eluent: dichloromethane/methanol 20:1) to obtain the coupled aniline intermediate.

- Step 3 - Acrylamide Formation: Dissolve the aniline intermediate (1.0 equiv) in tetrahydrofuran (10 mL/mmol). Cool the solution to 0°C. Add acryloyl chloride (1.5 equiv) dropwise, followed by N,N-diisopropylethylamine (3.0 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

- Final Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue via recrystallization (from ethanol/water) to afford the final analog (e.g., Compound 21) as a solid. ¹H NMR should be obtained to confirm structure and purity.

Biological Evaluation Protocols

To profile the synthesized compounds, a standard panel of in vitro assays is used to determine potency, selectivity, and cellular activity.

Protocol 1: EGFR Kinase Inhibition Assay [1] [2]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against EGFR WT and EGFR T790M/L858R mutant.

- Materials: Recombinant EGFR WT and EGFR T790M/L858R kinases, ATP, substrate peptide, assay buffer.

- Procedure:

- Prepare a serial dilution of the test compound in DMSO.

- In a 96-well plate, mix the kinase (1 nM final concentration) with the compound (varying concentrations) in assay buffer for 15 minutes.

- Initiate the reaction by adding a mixture of ATP (at Km concentration) and substrate peptide.

- Allow the kinase reaction to proceed for 1 hour at 30°C.

- Detect the phosphorylation of the substrate using a suitable method, such as fluorescence or luminescence.

- Calculate the % inhibition relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Cell Cytotoxicity Assay (MTT) [1] [4]

- Purpose: To evaluate the antiproliferative effects of compounds in relevant cell lines.

- Cell Lines:

- Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

- Treat cells with a range of concentrations of the test compound for 72 hours.

- Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.

- Carefully remove the medium and dissolve the formed formazan crystals in DMSO.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the % cell viability and determine the IC₅₀ value for each cell line.

Biological & Physicochemical Profiling Data

The following tables consolidate the key experimental findings for the top-performing compounds from the recent study [1].

Table 1: Inhibitory Activity and Cytotoxicity of Lead Compounds

| Compound | EGFR T790M/L858R IC₅₀ (nM) | EGFR WT IC₅₀ (nM) | Cytotoxicity (A549) IC₅₀ (μM) | Selectivity Index (WT/Mutant) |

|---|---|---|---|---|

| This compound | ~140 [3] | ~6 (Enzyme) [3] | Data not available | ~43 (Enzyme) |

| Osimertinib | 11-40 [3] | Data not available | Data not available | Data not available |

| Compound 20 | ≤ 20 | 69.77 | 7.14 | >3.5 |

| Compound 21 | ≤ 20 | 18.93 | 6.91 | ~0.95 |

| Compound 23 | ≤ 20 | 28.91 | 5.21 | ~1.45 |

Table 2: Selectivity and Physicochemical Properties

| Compound | JAK3 IC₅₀ (μM) | logD₇.₄ | Phosphate Buffer Solubility (μg/mL) |

|---|---|---|---|

| This compound | Data not available | High (implied) | Low (implied) [1] |

| Compound 20 | 1.32 | 2.91 | 85.21 |

| Compound 21 | 2.45 | 2.51 | 95.64 |

| Compound 23 | 1.87 | 2.71 | 90.45 |

Key Experimental Workflow

The overall process from compound testing to mechanistic validation follows a logical cascade, as illustrated below:

Conclusion

The optimized synthetic protocols and detailed biological evaluation methods provide a robust framework for developing advanced this compound analogs. The lead compound 21 has been identified as possessing an ideal combination of potent mutant EGFR inhibition (IC₅₀ ≤ 20 nM), enhanced JAK3 selectivity, effective cellular activity, and favorable physicochemical properties, making it a promising candidate for further development in treating EGFR-mutant NSCLC [1].

References

- 1. Design, preparation and biological evaluation of new this compound-inspired analogs as irreversible EGFR inhibitors to treat non-small-cell-lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, preparation and biological evaluation of new this compound-inspired analogs as irreversible EGFR inhibitors to treat non-small-cell-lung cancer - ScienceDirect [sciencedirect.com]

- 3. Profile of this compound and its potential in the treatment of non ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Fundamental Evaluation of Radioiodinated ... [pmc.ncbi.nlm.nih.gov]

Rociletinib Clinical Trial Protocol TIGER-X: Comprehensive Application Notes and Experimental Protocols

Introduction and Scientific Background

NSCLC and EGFR Mutations in Oncology

Non-small cell lung cancer (NSCLC) represents approximately 85% of all lung cancer cases, which remains the leading cause of cancer-related mortality worldwide with a 5-year survival rate of less than 20% in the United States. [1] The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the management of advanced NSCLC, moving treatment toward personalized medicine based on tumor genotyping. Epidermal growth factor receptor mutations are detected in approximately 30-40% of NSCLC tumors in Asian patients and 10-15% of patients of Northern or Western European descent. [2] [1] The most common EGFR sensitizing mutations—exon 19 deletions (exon19del) and the L858R point mutation in exon 21—collectively account for nearly 90% of known EGFR alterations and confer heightened sensitivity to EGFR tyrosine kinase inhibitors (TKIs). [1]

T790M-Mediated Resistance Mechanism

Despite initial response rates of 50-70% to first-generation EGFR TKIs (gefitinib, erlotinib) and second-generation agents (afatinib), acquired resistance universally develops within a median of 8-16 months of treatment. [2] [1] The T790M "gatekeeper" mutation in exon 20 of EGFR represents the most common resistance mechanism, accounting for 50-60% of acquired resistance cases. [2] [1] This point mutation substitutes methionine for threonine at position 790, inducing steric hindrance in the ATP-binding pocket that prevents inhibitor binding while simultaneously increasing affinity for ATP. This molecular alteration effectively restores ATP affinity to near wild-type levels, dramatically reducing the efficacy of reversible EGFR TKIs. [1] Prior to the development of third-generation EGFR inhibitors, treatment options for T790M-positive NSCLC were limited to cytotoxic chemotherapy with platinum doublets or combination therapies with marginal efficacy and significant toxicities. [1]

Rociletinib Preclinical Profile and Mechanism of Action

Molecular Structure and Biochemical Properties

This compound (CO-1686) is a third-generation, orally bioavailable, irreversible EGFR tyrosine kinase inhibitor with a distinct molecular structure featuring a 5-CF3 2,4-diaminopyrimidine-based scaffold with a reactive acrylamide group, an aminopyrimidine group, and a piperazine ring. [1] The acrylamide moiety forms a covalent bond with cysteine 797 in the ATP-binding pocket of EGFR, mediating irreversible inhibition. The aminopyrimidine group binds to the hinge residue methionine 793 through hydrogen bonding, while the 5-substituent of the aminopyrimidine extends toward the gatekeeper residue (methionine in T790M mutants) forming critical hydrophobic interactions. [1] This sophisticated molecular architecture enables this compound to achieve selective potency against mutant forms of EGFR while sparing the wild-type receptor.

Selective Inhibition and Preclinical Efficacy

In preclinical kinase assays, this compound demonstrated remarkable selectivity for mutant EGFR isoforms over wild-type EGFR. The compound EGFRL858R/T790M mutant kinases were 22-fold more sensitive to this compound compared to EGFRWT, with inactivation rate constant to binding constant ratios of 2.41×10⁵ M⁻¹S⁻¹ and 1.12×10⁴ M⁻¹S⁻¹, respectively. [1] The half-maximal inhibitory concentration (IC₅₀) of this compound for EGFRL858R/T790M was less than 0.51 nM compared to 6 nM for EGFRWT. [1] In cellular growth assays, the IC₅₀ values ranged between 100-140 nM for various EGFR mutants. [1] In vivo studies using transgenic mouse models revealed that animals carrying EGFRL858R mutant tumors responded to both erlotinib and this compound, whereas those carrying EGFRL858R/T790M tumors displayed responses only to this compound, confirming its ability to overcome T790M-mediated resistance. [1]

Table 1: Preclinical Profile of this compound and Comparator Third-Generation EGFR Inhibitors

| Compound | EGFRT790M IC₅₀ (nM) | EGFRWT Sparing | Key Clinical Findings | Unique Toxicities |

|---|---|---|---|---|

| This compound | 100-140 | 22-fold selective vs wild-type | T790M+: RR 59%, DCR 93%, PFS 13.1 months | Hyperglycemia, QTc prolongation |

| Osimertinib | 11-40 | >100-fold selective vs wild-type | T790M+: RR 61%, PFS 9.6 months | Diarrhea, rash, pneumonitis |

| HM61713 | 10-26 | Not specified | PR 62%, DCR 91% | Diarrhea, skin toxicity, transaminitis |

| EGF816 | 9-25 | Not specified | ORR 54.5%, DCR 86.4% | Diarrhea, stomatitis, rash |

| ASP8273 | 14 | Not specified | PR 28%, DCR 84% | Nausea, diarrhea, hyponatremia |

TIGER-X Clinical Trial Protocol

Trial Design and Structure

The TIGER-X trial (NCT01526928) was a phase I/II, multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced EGFR-mutant NSCLC previously treated with EGFR-directed therapy. [1] [3] The trial employed a standard 3+3 dose escalation design in the Phase I portion to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). The Phase II portion expanded enrollment at the RP2D to further characterize efficacy and safety. [3] The study initially utilized a free-base formulation of this compound with doses ranging from 150 to 900 mg twice daily before transitioning to a hydrogen bromide salt formulation (improved bioavailability) at doses of 500, 625, and 750 mg twice daily. [2] [1] The RP2D was established at 500 mg twice daily for the HBr formulation following a protocol amendment to improve tolerability. [2]

Patient Population and Eligibility Criteria

The TIGER-X trial enrolled two distinct patient populations: (1) those who had progressed following their first and only EGFR-directed TKI therapy with developed T790M mutation; and (2) later-line T790M-positive patients who had progressed on their second or later TKI therapy or subsequent chemotherapy. [3] Key inclusion criteria required patients to be ≥18 years of age with histologically or cytologically confirmed metastatic or unresectable locally advanced EGFR-mutant NSCLC (excluding exon 20 insertion activating mutations), Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate organ function. [2] [3] All patients underwent mandatory tumor biopsy during screening for central assessment of EGFR mutation status, including T790M. [3] Patients with treated, asymptomatic, and stable brain metastases were eligible, reflecting the trial's design to include patients representative of real-world clinical practice. [2]

Treatment Protocol and Dosing Schedule

Patients received oral this compound in continuous 21-day cycles at assigned dose levels (500, 625, or 750 mg twice daily). [2] The protocol allowed for two dose reduction steps (in decrements of 125 mg) for management of grade 3 or 4 hematologic and nonhematologic toxicities. [2] A unique aspect of the protocol was the implementation of a hyperglycemia management algorithm that included regular monitoring of blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4] Treatment continued until radiographically confirmed disease progression per RECIST v1.1, unacceptable toxicity, or withdrawal of consent. [2] Importantly, the protocol allowed patients to continue treatment after progression if clinical benefit was maintained, with approval from the investigator and sponsor. [2]

Study Endpoints and Assessments

The primary endpoints were safety and tolerability (Phase I) and objective response rate (ORR) by investigator assessment per RECIST v1.1 (Phase II). [2] [3] Secondary endpoints included progression-free survival (PFS), overall survival (OS), duration of response (DOR), disease control rate (DCR), and pharmacokinetic profiling. [2] Tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) were performed at screening, every 6 weeks (±1 week) until progression, and at the end of treatment. [2] For patients with brain metastases at baseline, follow-up brain imaging (CT or MRI) was required throughout the study. [2] EGFR mutation status was centrally confirmed using the therascreen EGFR RGQ PCR Kit (Qiagen) on tumor tissue samples. [2]

Efficacy Results from TIGER-X Trial

Patient Demographics and Baseline Characteristics

As of April 27, 2015, 456 patients had been enrolled across 10 centers in the United States, France, and Australia, with 119 patients receiving the 500 mg twice daily dose. [3] The population was predominantly female (66%) with most patients enrolled in the United States (84%). Ethnic distribution included approximately 20% East Asian and 80% Western patients, reflecting the global nature of the trial. [3] Approximately 10% of patients had a history of diabetes or glucose impairment at baseline. [3] Patients were heavily pretreated with a median of three prior therapies in the 500 mg twice daily cohort, and 82% had received a TKI as their immediate prior line of therapy. [3] Importantly, 41% of patients had a history of central nervous system (CNS) disease, addressing a clinically relevant population often excluded from early-phase trials. [3]

Efficacy in T790M-Positive NSCLC

This compound demonstrated significant clinical activity in patients with centrally confirmed T790M-positive disease. Across all dose levels (500-1000 mg twice daily), the objective response rate (ORR) was 53% with a disease control rate (DCR) of 85%. [3] In patients treated at the 500 mg twice daily dosing level, the ORR was 60% with a DCR of 90%. [3] Importantly, efficacy did not improve with increasing dose, supporting the selection of 500 mg twice daily as the recommended phase II dose. [3] In an updated analysis of the phase I/II trial that included 443 patients with centrally confirmed T790M-positive tumors who received at least one dose of this compound (500, 625, or 750 mg twice daily), the confirmed ORR was 33.9%. [2] The median progression-free survival (PFS) in evaluable patients with T790M mutations across the 500 and 625 mg doses was 8.0 months, which extended to 10.3 months in patients without baseline CNS metastases. [4]

Activity in T790M-Negative Population

Interestingly, this compound also demonstrated clinical activity in patients with EGFR-mutant but T790M-negative NSCLC, though to a lesser degree than in the T790M-positive population. Among 17 T790M-negative patients, the ORR was 29% with a disease control rate of 59%. [1] Updated results presented at the 2015 ECC-ESMO Annual Meeting based on a data cut-off of August 11, 2015, revealed that among 37 efficacy-evaluable patients with centrally confirmed T790M-negative status, the ORR was 35% with a DCR of 65%. [3] This activity in T790M-negative patients suggests that this compound may have efficacy through additional mechanisms beyond T790M inhibition, potentially including activity against other resistance pathways or persistent inhibition of activating EGFR mutations despite the absence of T790M.

Table 2: Efficacy Outcomes from this compound Clinical Trials

| Population | Dose (mg BID) | Sample Size | ORR (%) | DCR (%) | Median PFS (months) |

|---|---|---|---|---|---|

| T790M+ (All doses) | 500-1000 | 270 | 53-60 | 85-90 | 8.0 |

| T790M+ (500 mg) | 500 | 119 | 60 | 90 | Not reported |

| T790M+ (Updated) | 500-750 | 443 | 33.9 | Not reported | 13.1 (in subset) |

| T790M- | 500-750 | 37 | 35 | 65 | Not reported |

| T790M+ (no CNS mets) | 500-625 | Not specified | Not reported | Not reported | 10.3 |

Safety and Tolerability Profile

Adverse Event Profile

In a pooled safety analysis of 400 patients from TIGER-X and TIGER-2 studies, the most common all-grade adverse events occurring in >30% of patients included diarrhea, hyperglycemia, fatigue, nausea, decreased appetite, QTc prolongation, and vomiting. [4] The most frequent grade 3/4 adverse events were hyperglycemia (24.0% in this compound group vs. 0% in chemotherapy) and QTc prolongation (6.7% vs. 0%), with hyperglycemia being the primary dose-limiting toxicity. [2] [4] Other grade 3 or higher adverse events more common with this compound than chemotherapy included diarrhea (2.7% vs. 1.4%) and vomiting (1.3% vs. 0%). [2]

Dose Modifications and Management Strategies

Dose reductions due to adverse events occurred in 51% of patients, most commonly for hyperglycemia (22%) and QTc prolongation (11%). [4] Dose interruptions were required in 57% of patients, primarily due to hyperglycemia (22%), QTc prolongation (10%), and nausea (10%). [4] Adverse events led to treatment discontinuation in 11% of patients, most frequently due to QTc prolongation (2%) and pneumonia/pneumonitis (2%). [4] Serious adverse events were experienced by 47% of patients, with the most common being malignant neoplasm progression (16%), hyperglycemia (8%), and pneumonia (4%). [4] Post-baseline QTc intervals exceeding 500 msec occurred in 17% of patients, with one case of Torsades de pointes and two sudden deaths reported (on day 4 and day 13). [4]

Hyperglycemia Management Algorithm

The implementation of a comprehensive hyperglycemia management algorithm significantly improved the safety profile of this compound. This protocol included regular monitoring of blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4] Prior to implementing these measures in September 2014, the rate of grade 3/4 hyperglycemia was 22%, which decreased to 8% with proper monitoring and treatment. [4] At the 500 mg dose level, the incidence of grade 3/4 hyperglycemia was 17%, while grade 3 QTc prolongation occurred in 2.5% of patients. [4] No cases of interstitial lung disease were reported at the 500 mg dose level, and adverse events leading to treatment discontinuation occurred in only 2.5% of patients receiving the 500 mg dose. [4]

Comparative Clinical Development and Regulatory History

TIGER-3 Phase III Trial Design

The TIGER-3 trial (NCT02322281) was an international, phase 3, randomized, open-label study designed to compare this compound versus chemotherapy in patients with advanced or metastatic EGFR-mutated NSCLC who progressed on prior EGFR TKI and platinum-based chemotherapy. [2] Patients were randomized in a 1:1 ratio to receive either oral this compound (500 or 625 mg twice daily) or investigator's choice of single-agent chemotherapy (pemetrexed, gemcitabine, docetaxel, or paclitaxel). [2] Randomization was stratified by presence of brain metastases, ECOG performance status, and region (East Asian vs. non-East Asian). [2] The primary endpoint was investigator-assessed PFS per RECIST v1.1. [2]

Efficacy Comparison with Chemotherapy

Although TIGER-3 was terminated early due to discontinuation of this compound development in 2016, limited efficacy data from the 149 enrolled patients demonstrated improved outcomes with this compound compared to chemotherapy. The median PFS was 4.1 months (95% CI: 2.6-5.4) in the this compound 500 mg group and 5.5 months (95% CI: 1.8-8.1) in the 625 mg group versus 2.5 months (95% CI: 1.4-2.9) in the chemotherapy group. [2] In the T790M-positive subset (n=45), patients treated with this compound (n=25) showed a PFS of 6.8 months versus 2.7 months with chemotherapy (n=20), with a hazard ratio of 0.55 (95% CI: 0.28-1.07, p=0.074). [2] This represented a 45% reduction in the risk of progression or death with this compound compared to chemotherapy, though the difference did not reach statistical significance due to the small sample size. [2]

Regulatory Discontinuation and Context

In May 2016, Clovis Oncology announced the discontinuation of this compound's clinical development following notification from the FDA that it would receive a complete response letter for its new drug application. [4] This decision was preceded by a negative vote (12-1) from the FDA's Oncologic Drugs Advisory Committee (ODAC) in April 2016, which recommended against accelerated approval based on pooled data from TIGER-X and TIGER-2 trials. [4] The ODAC recommended that results from the TIGER-3 trial should be submitted before regulatory decision, but enrollment in all this compound studies was terminated when development was halted. [4] This regulatory outcome occurred in the context of osimertinib receiving FDA approval in 2015 for EGFR T790M-mutant NSCLC, establishing a new standard of care. [2]

Experimental Protocols and Methodologies

Patient Screening and Biomarker Assessment Protocol

- Tumor Tissue Collection: Obtain pretreatment tumor biopsy (either primary or metastatic site) within 60 days before study treatment initiation. Core needle biopsies or surgical resection specimens are acceptable; fine-needle aspiration samples are insufficient. [2]

- Central Mutation Testing: Process formalin-fixed paraffin-embedded (FFPE) tumor tissue sections (minimum of 5-10 slides of 5-10 micron thickness) for central genotyping using the therascreen EGFR RGQ PCR Kit (Qiagen) according to manufacturer instructions. [2] This test detects 29 EGFR mutations including G719X, exon 19 deletions, S768I, T790M, L858R, L861Q, and exon 20 insertions.

- Mutation Status Classification: Classify patients as T790M-positive if the mutation is detected in any sample with sufficient tumor cell content (≥10% tumor cells required). Results should be confirmed by central laboratory before randomization in phase II portion. [2]

- Plasma and Urine Collection: For circulating tumor DNA analysis, collect 20-30 mL of blood in Streck Cell-Free DNA tubes and 50-100 mL of urine in standard sterile containers. Process within 4 hours of collection by double centrifugation at 800-1600×g for 10 minutes, then store supernatants at -80°C until analysis. [5]

This compound Administration and Pharmacokinetic Assessment

- Dosing Schedule: Administer this compound orally twice daily (approximately every 12 hours) with food to enhance bioavailability. The recommended phase II dose is 500 mg twice daily using the hydrogen bromide salt formulation. [2] [1]

- Dose Modification Guidelines: Implement dose reductions in 125 mg decrements for grade 3-4 adverse events. For grade 3 hyperglycemia (fasting blood glucose >250-500 mg/dL), interrupt this compound until resolution to ≤ grade 1, then resume at same dose with intensified hyperglycemia management. For grade 4 hyperglycemia (fasting blood glucose >500 mg/dL) or grade 3-4 QTc prolongation (>500 ms), interrupt this compound until resolution to ≤ grade 1, then resume at reduced dose. [2] [4]

- Pharmacokinetic Sampling: Collect blood samples (3-4 mL each) in K2EDTA tubes at predose and 0.5, 1, 2, 4, 6, 8, and 12 hours postdose on cycle 1 day 1 and cycle 1 day 15. Process plasma by centrifugation at 1500×g for 10 minutes at 4°C and store at -80°C until analysis using validated LC-MS/MS method. [1]

- Hyperglycemia Management: Implement monitoring and treatment algorithm including weekly fasting glucose monitoring for first 4 weeks, then every 4 weeks. Initiate metformin (500 mg twice daily) for persistent fasting glucose >160 mg/dL, add sulfonylurea if >200 mg/dL despite metformin, and consider insulin for >250 mg/dL. [4]

The following diagram illustrates the this compound mechanism of action and resistance pathway:

Figure 1: this compound selectively targets mutant EGFR forms (activating mutations and T790M resistance mutation) while sparing wild-type EGFR, unlike earlier generation TKIs. This selective inhibition underlies its efficacy in T790M-positive NSCLC and improved toxicity profile.

Response Assessment and Radiologic Evaluation Protocol

- Baseline Imaging: Perform computed tomography (CT) of chest, abdomen, and pelvis with contrast (unless contraindicated) within 28 days of treatment initiation. Slice thickness should be ≤5 mm for target lesions. Brain MRI or CT required for all patients at baseline. [2]

- Follow-up Imaging Schedule: Repeat tumor assessments every 6 weeks (±1 week) from first dose until radiographic progression, using identical imaging techniques and parameters as baseline. For patients who discontinue treatment without progression, continue scanning every 6 weeks until progression. [2]

- Response Criteria: Evaluate response according to RECIST v1.1 guidelines. Complete response (CR): disappearance of all target and non-target lesions; Partial response (PR): ≥30% decrease in sum diameter of target lesions; Progressive disease (PD): ≥20% increase in sum diameter or new lesions; Stable disease (SD): neither sufficient shrinkage nor increase. [2]

- Central Nervous System Evaluation: For patients with brain metastases, perform brain MRI every 8 weeks during treatment. Measure CNS target lesions ≥10 mm in longest diameter; non-target CNS lesions are all other metastatic lesions. [2]

- Confirmatory Scans: Repeat response assessments no less than 4 weeks after initial documentation of CR or PR to confirm response. [2]

Conclusion and Research Applications

The TIGER-X trial established proof-of-concept for this compound as a third-generation EGFR TKI with significant activity against T790M-mediated resistance in advanced NSCLC. The comprehensive dataset generated from this trial provides valuable insights for drug development professionals regarding the clinical evaluation of mutation-specific targeted therapies. Key lessons include the importance of rational dose selection based on pharmacodynamic markers (particularly hyperglycemia), the implementation of proactive toxicity management algorithms, and the critical need for robust biomarker-driven patient selection. Although this compound did not ultimately achieve regulatory approval, its development contributed significantly to the understanding of third-generation EGFR inhibitor pharmacology, resistance mechanisms, and clinical trial design in oncogene-driven NSCLC. The methodologies and protocols established in TIGER-X continue to inform the development of next-generation targeted therapies in oncology.

References

- 1. Profile of this compound and its potential in the treatment of non ... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound Versus Chemotherapy in ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound—An Investigational Therapy in Patients with ... [touchoncology.com]

- 4. Clinical Development of this compound in Lung Cancer Ends [targetedonc.com]

- 5. A Highly Sensitive and Quantitative Test Platform for ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Rociletinib (500 mg BID) in T790M-Positive NSCLC

Introduction and Mechanism of Action

Rociletinib (CO-1686) represents a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to address the critical unmet need in non-small cell lung cancer (NSCLC) patients with acquired resistance to first-generation EGFR inhibitors. This resistance occurs predominantly through the T790M "gatekeeper" mutation in approximately 50-60% of cases, rendering tumors insensitive to earlier EGFR TKIs like erlotinib and gefitinib. This compound emerged as a promising therapeutic agent through its mutant-selective targeting approach, which distinguishes it from previous generations of EGFR inhibitors. Its development program, known as the TIGER trials, advanced rapidly based on compelling preclinical data and early clinical responses, ultimately leading to its investigation in multiple clinical settings including the phase I/II TIGER-X and phase III TIGER-3 trials. [1] [2] [3]

The molecular mechanism of this compound involves irreversible covalent binding to cysteine-797 (C797) within the ATP-binding pocket of mutant EGFR receptors through its reactive acrylamide group. This interaction is facilitated by the aminopyrimidine group, which binds to the hinge residue methionine-793 through hydrogen bonding, while the 5-trifluoromethyl substituent of the aminopyrimidine establishes strong hydrophobic interactions with the gatekeeper methionine residue in T790M-mutant EGFR. This precise molecular architecture confers selective potency against mutant forms of EGFR (including activating mutations L858R, exon 19 deletions, and the resistance mutation T790M) while demonstrating significantly reduced affinity for wild-type EGFR. This selectivity translates clinically to reduced incidence of wild-type EGFR-mediated adverse effects such as skin rash and diarrhea, which commonly plague earlier generation EGFR inhibitors. [1] [2] [4]

Table 1: Key Characteristics of this compound

| Parameter | Specification |

|---|---|

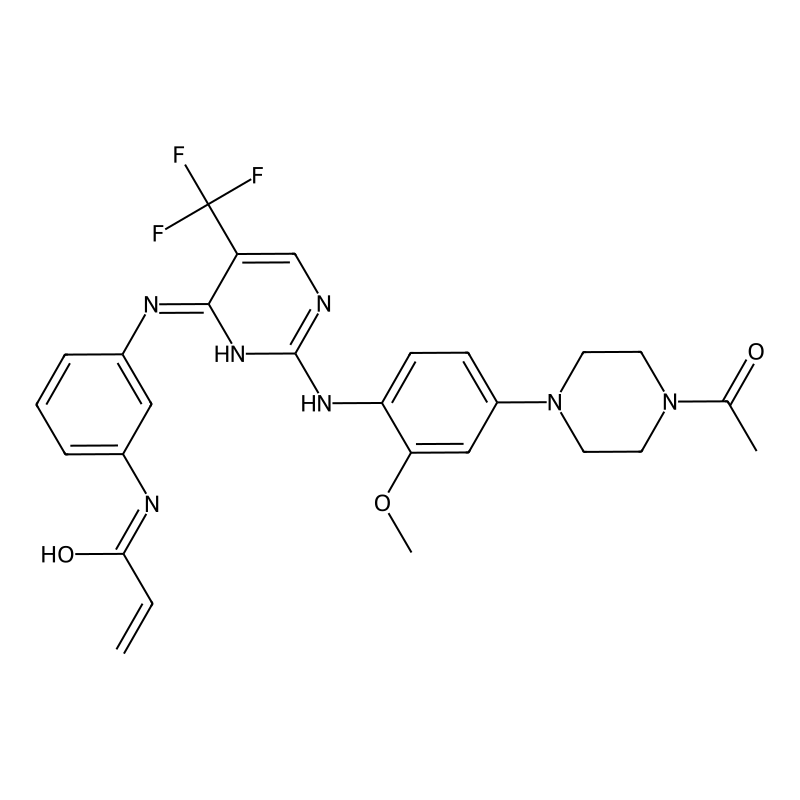

| Chemical Name | N-{3-[(2-{[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]amino}-5-(trifluoromethyl)pyrimidin-4-yl)amino]phenyl}prop-2-enamide |

| Molecular Formula | C27H28F3N7O3 |

| Molecular Weight | 555.562 g/mol |

| Mechanism | Irreversible covalent inhibition of mutant EGFR |

| Primary Targets | EGFR T790M, L858R, exon 19 deletions |

| Selectivity Ratio | 22-fold selective for T790M mutant vs. wild-type EGFR |

| Chemical Class | 2,4-disubstituted pyrimidine |

Clinical Efficacy Data

The clinical development of this compound progressed through a series of structured trials, with the TIGER-X (Phase I/II) study serving as the foundational clinical evidence source. This trial enrolled patients with EGFR-mutated NSCLC who had progressed after prior EGFR TKI therapy, with mandatory central confirmation of T790M status required for the phase II expansion cohort. The recommended dose of 500 mg twice daily (BID) was established based on comprehensive evaluation of efficacy and safety data across multiple dose levels. In the TIGER-X trial, patients with centrally confirmed T790M-positive NSCLC treated with this compound 500 mg BID demonstrated an objective response rate (ORR) of 60% and a disease control rate (DCR) of 90%, indicating robust antitumor activity in this population with previously limited treatment options. [2] [5] [3]

The TIGER-3 trial, a phase III randomized study, further evaluated this compound versus chemotherapy in patients with advanced EGFR-mutated NSCLC who had progressed on prior EGFR TKI and platinum-based chemotherapy. Although this trial was terminated early due to discontinuation of this compound's development program, the available data revealed a median progression-free survival (PFS) of 4.1 months for the 500 mg BID group and 5.5 months for the 625 mg BID group, compared to 2.5 months in the chemotherapy group. In the T790M-positive subgroup, patients treated with this compound (500 mg and 625 mg BID) achieved a median PFS of 6.8 months versus 2.7 months with chemotherapy, representing a clinically meaningful improvement despite the limited sample size. These efficacy outcomes, while promising, were ultimately overshadowed by the evolving competitive landscape and regulatory considerations. [6]

Table 2: Summary of Clinical Efficacy from TIGER-X Trial (Centrally Confirmed T790M-Positive NSCLC)

| Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

|---|---|---|---|

| 500 mg BID (n=46) | 59-60% | 90-93% | 13.1 months (initial analysis) |

| 625 mg BID | 34% (updated analysis) | 85% | 6.1 months (updated analysis) |

| 750 mg BID | 33.9% (pooled analysis) | 85% | 5.7 months (pooled analysis) |

| All T790M-positive patients | 53% | 85% | 8.0 months |

Table 3: TIGER-3 Trial Efficacy Results in Overall Population

| Treatment Group | Number of Patients | Median PFS (months) | Hazard Ratio (vs Chemotherapy) |

|---|---|---|---|

| This compound 500 mg BID | 53 | 4.1 | 0.69 |

| This compound 625 mg BID | 22 | 5.5 | 0.83 |

| Chemotherapy | 74 | 2.5 | Reference |

| T790M-positive (this compound) | 25 | 6.8 | 0.55 |

| T790M-positive (Chemotherapy) | 20 | 2.7 | Reference |

Safety and Tolerability Profile

The safety profile of this compound is characterized by a distinct pattern of adverse events that differ notably from earlier generation EGFR TKIs. The most clinically significant treatment-emergent adverse events include hyperglycemia and QTc interval prolongation, which emerged as dose-limiting toxicities requiring careful monitoring and management. In the TIGER-X trial, hyperglycemia occurred in 57.2% of all patients receiving 500 mg BID, with grade 3 or higher hyperglycemia observed in 24-28.8% of patients. This metabolic effect is attributed to M502 metabolite-mediated inhibition of the type 1 insulin-like growth factor receptor (IGF-1R) pathway, which perturbs normal glucose regulation. The QTc prolongation occurred in 26.4% of patients at the 500 mg BID dose, with grade 3 or higher observed in 5-7.7% of patients. Importantly, unlike first-generation EGFR inhibitors, this compound demonstrated minimal wild-type EGFR inhibition, resulting in notably low incidence of skin rash (only one patient reported grade 1 maculopapular rash) and minimal gastrointestinal toxicity (no grade 3 diarrhea reported). [2] [4] [6]

For effective management of this compound-associated toxicities, protocol-specific guidelines were implemented in clinical trials. Hyperglycemia typically manifested within the first 3 weeks of treatment initiation and was generally manageable through dose modifications and concomitant use of oral hypoglycemic agents, most commonly metformin. Pre-existing diabetes was not an exclusion criterion in this compound trials, and these patients were managed successfully without treatment discontinuation. QTc prolongation required routine electrocardiographic monitoring at baseline and throughout treatment, with dose reduction or interruption implemented for QTc values exceeding 500 ms. The management strategy emphasized proactive monitoring rather than reactive measures, with specific algorithms for dose modification based on toxicity severity. These distinctive safety considerations informed the recommended dose of 500 mg BID, which demonstrated an improved therapeutic index compared to higher doses while maintaining efficacy. [2] [4] [5]

Diagram 1: this compound safety profile and management strategies. Serious adverse events (red) require specific monitoring and intervention, while less severe events (yellow) are generally manageable with supportive care.

Table 4: Adverse Event Profile and Management Guidelines (500 mg BID)

| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Management Recommendations |

|---|---|---|---|

| Hyperglycemia | 57.2% | 24-28.8% | Baseline and periodic glucose monitoring; initiate metformin for persistent elevation; dose reduction for grade ≥3 |

| QTc Prolongation | 26.4% | 5-7.7% | Baseline ECG and periodic monitoring; correct electrolyte abnormalities; dose reduction for QTc >500 ms |

| Diarrhea | 56.7% | 2.7% | Generally mild; antidiarrheal medications as needed; dose reduction for persistent grade 2 or higher |

| Nausea | 43.8% | 1.3% | Anti-emetics as needed; take with food if not contraindicated |

| Fatigue | 24% | <1% | Supportive care; assess for other contributing factors |

Dosing and Administration Protocol

Recommended Dosing Regimen

The established protocol for this compound administration in T790M-positive NSCLC specifies an oral dose of 500 mg twice daily, approximately every 12 hours, in continuous 21-day cycles until disease progression or unacceptable toxicity. This recommendation emerged from comprehensive phase I/II data that demonstrated an optimal balance between efficacy and tolerability at this dose level. The dose reduction paradigm permits two incremental reductions: first to 375 mg BID and subsequently to 250 mg BID for persistent grade 3 or higher adverse events. The TIGER-X trial employed two formulations during development: an initial free-base form and an improved hydrogen bromide (HBr) salt formulation with enhanced bioavailability introduced during dose escalation. Administration occurs without regard to meals, though consistency in relation to food intake is recommended to maintain stable pharmacokinetic profiles. [2] [6] [5]

Laboratory and Clinical Monitoring Requirements